molecular formula C9H19NO5S B2902086 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate CAS No. 112663-43-1

3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate

Cat. No.: B2902086
CAS No.: 112663-43-1
M. Wt: 253.31
InChI Key: IWQHESBNCMOQOT-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate is a sulfonate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group on a propyl chain. This compound serves as a key intermediate in organic synthesis, particularly in peptide and heterocycle chemistry, where it facilitates nucleophilic substitution reactions due to the mesyl (methanesulfonyl) leaving group . The Boc group provides acid-labile protection for the amine, enabling selective deprotection under mild acidic conditions. Synthetically, it is prepared via reaction of 3-((tert-butoxycarbonyl)amino)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . Characterization typically involves NMR (¹H and ¹³C) and elemental analysis to confirm purity and structure .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5S/c1-9(2,3)15-8(11)10-6-5-7-14-16(4,12)13/h5-7H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQHESBNCMOQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate typically involves the reaction of 3-aminopropanol with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate

This compound is a chemical compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves the protection and deprotection of amine groups, leveraging the Boc group to prevent unwanted reactions during synthesis. This group can be removed under acidic conditions to yield the free amine.

Applications Overview

  • Chemistry : Acts as a protecting group for amines in organic synthesis.
  • Biology : Used in synthesizing peptide and protein conjugates.
  • Medicine : Applied in the development of pharmaceuticals, specifically in synthesizing drug intermediates.
  • Industry : Utilized in the production of fine and specialty chemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions : The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols. Common reagents include nucleophiles like sodium azide or primary amines. The major products are substituted amines or alcohols, depending on the nucleophile used.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions to yield the free amine. Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions. The major product is the free amine, with carbon dioxide and tert-butanol as by-products.

This compound has potential biological activities, especially in medicinal chemistry. Research suggests that derivatives of this compound exhibit antioxidant activity comparable to ascorbic acid, indicating potential applications in combating oxidative stress-related diseases. It has also demonstrated antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. In vitro studies have shown low cytotoxicity levels for its derivatives, making it a promising candidate for therapeutic applications without significant safety concerns.

Case Studies

  • N-Alkylation Reactions : This compound has been used in the N-alkylation of 4(S)-hydroxy-2(R)-proline methyl ester, yielding compounds with enhanced biological properties .
  • Trypanocidal Activity : Derivatives of this compound were evaluated for their efficacy against Trypanosoma brucei, the parasite responsible for African sleeping sickness. Some derivatives exhibited potent activity with low effective concentrations, highlighting their potential as anti-parasitic agents.
  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propyl methanesulfonate : This compound has been used in the creation of ROCK1 and ROCK2 inhibitors .

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Key Comparative Insights:

Reactivity and Leaving Group Efficiency :

  • Methanesulfonate (mesyl) groups are superior leaving groups compared to bromides or hydroxides, enabling efficient SN2 reactions. However, tosyl (p-toluenesulfonyl) derivatives (e.g., Tert-butyl N-[3-(tosyloxy)propyl]carbamate ) exhibit greater stability and slower hydrolysis rates, making them preferable for multi-step syntheses .
  • The cyclopropyl-Boc derivative (19a) demonstrates enhanced steric hindrance, which modulates reactivity in spirocyclic ring-forming reactions .

Biological Activity: Quinoline- and indole-containing analogs (e.g., 3-(quinolin-4-ylamino)propyl methanesulfonate and 124) are pivotal in antimalarial and alkaloid drug discovery, respectively, due to their heteroaromatic pharmacophores .

Chirality and Stereochemical Impact :

  • The (S)-configured Boc-phenyl derivative () highlights the role of stereochemistry in drug design, particularly for targeting enantioselective biological pathways .

Stability and Handling :

  • Boc-protected methanesulfonates require storage at 2–8°C in dry conditions to prevent hydrolysis , whereas tosyl analogs are more shelf-stable .
  • Hazard profiles (e.g., H302: acute toxicity) are consistent across sulfonate esters, necessitating strict safety protocols during handling .

Biological Activity

3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate (CAS No. 112663-43-1) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propyl chain attached to a tert-butoxycarbonyl (Boc) protected amino group and a methanesulfonate moiety. The chemical formula is C9H19NO5SC_9H_{19}NO_5S, and it is recognized for its stability and reactivity in various chemical environments.

PropertyValue
Molecular Weight239.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis Methods

The synthesis of this compound typically involves the reaction of an amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The Boc protecting group is introduced to stabilize the amino group during subsequent reactions.

Synthetic Route Example

  • Starting Materials : Boc-protected amine, methanesulfonyl chloride.
  • Reaction Conditions :
    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine
    • Temperature: Room temperature to 90°C
  • Yield : Typically around 62% after purification.

Antioxidant Properties

Research indicates that compounds derived from this compound exhibit significant antioxidant activity. In one study, derivatives showed comparable antioxidant effects to ascorbic acid, suggesting potential applications in combating oxidative stress-related diseases .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Cytotoxicity and Safety Profile

In vitro studies have demonstrated low cytotoxicity levels for derivatives of this compound, making it a promising candidate for therapeutic applications without significant safety concerns .

Case Studies

  • N-Alkylation Reactions : A study demonstrated the successful N-alkylation of 4(S)-hydroxy-2(R)-proline methyl ester using this compound, yielding compounds with enhanced biological properties .
  • Trypanocidal Activity : In research focused on Trypanosoma brucei, derivatives of this compound were evaluated for their efficacy against the parasite responsible for African sleeping sickness. Some derivatives exhibited potent activity with low effective concentrations, highlighting their potential as anti-parasitic agents .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in oxidative stress and microbial resistance pathways. The Boc group plays a critical role in stabilizing the amino functionality during these interactions.

Q & A

Q. What is the synthetic methodology for preparing 3-((tert-butoxycarbonyl)amino)propyl methanesulfonate?

The compound is typically synthesized via a two-step process:

Protection of the amine : A Boc (tert-butoxycarbonyl) group is introduced to the primary amine of 3-aminopropanol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous THF or DCM .

Methanesulfonation : The hydroxyl group of the Boc-protected intermediate is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) or pyridine in dichloromethane (DCM) at 0–25°C. The reaction proceeds via nucleophilic substitution to form the methanesulfonate ester .
Key validation : Monitor reaction progress using TLC (Rf ~0.3–0.5 in EtOAc/hexane) and confirm structure via ¹H/¹³C NMR (e.g., δ ~3.0 ppm for CH₃SO₃ group) .

Q. How is the purity of this compound assessed after synthesis?

Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–220 nm to confirm >95% purity .
  • NMR spectroscopy : Characterize the Boc group (δ ~1.4 ppm for tert-butyl protons) and methanesulfonate (δ ~3.0 ppm for CH₃SO₃) .
  • Mass spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., m/z 253.3 [M+H]⁺) .

Q. What are the primary reactivity characteristics of this compound?

The methanesulfonate group acts as a superior leaving group, enabling:

  • Nucleophilic substitution (Sₙ2) : Reacts with amines, thiols, or alcohols to form alkylated products. For example, coupling with piperidine derivatives yields Boc-protected intermediates for peptide synthesis .
  • Hydrolysis : Under basic conditions (e.g., NaOH in THF/H₂O), the methanesulfonate group is cleaved to regenerate the hydroxyl group .
    Note : The Boc group is stable under mild acidic/basic conditions but can be removed with strong acids (e.g., TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution with sterically hindered nucleophiles?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states in Sₙ2 mechanisms .
  • Temperature : Elevated temperatures (40–60°C) improve reaction rates for bulky nucleophiles (e.g., aryl amines) .
  • Catalysis : Additives like tetrabutylammonium iodide (TBAI) facilitate phase-transfer reactions in biphasic systems .
    Case study : In the synthesis of spirocyclic pyrrolidines, coupling with cyclopropane derivatives achieved 85% yield using DMF at 50°C .

Q. What are the stereochemical implications during substitution reactions?

  • Retention of configuration : The Sₙ2 mechanism inverts stereochemistry at the methanesulfonate-bearing carbon. For chiral intermediates (e.g., (2S)-configured derivatives), this inversion must be accounted for in multi-step syntheses .
  • Racemization risk : Prolonged reaction times or acidic conditions may degrade the Boc group, leading to racemization. Monitor via chiral HPLC .

Q. How does the Boc group’s stability impact downstream applications?

  • Acid sensitivity : The Boc group is cleaved with TFA or HCl in dioxane, but the methanesulfonate group remains intact under these conditions. This allows sequential deprotection/functionalization .
  • Thermal stability : Decomposition occurs above 150°C, making the compound unsuitable for high-temperature reactions without inert atmospheres .

Q. What are the challenges in scaling up its synthesis for multi-gram applications?

  • Purification bottlenecks : Column chromatography is inefficient for large-scale purification. Alternatives include recrystallization (e.g., from ethyl acetate/hexane) or fractional distillation .
  • Byproduct formation : Trace methanesulfonic acid may form during storage; neutralize with weak bases (e.g., NaHCO₃) before use .

Q. How is this compound utilized in multi-step syntheses of biologically active molecules?

  • Peptide coupling : Acts as an alkylating agent for introducing Boc-protected amines into peptide backbones .
  • Spirocyclic intermediates : Used in the synthesis of pharmacologically relevant spirocyclic pyrrolidines via cyclopropane ring-opening reactions .

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